molecular formula C11H12N2O3 B1272871 4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid CAS No. 956783-58-7

4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid

Cat. No.: B1272871
CAS No.: 956783-58-7
M. Wt: 220.22 g/mol
InChI Key: DITIYMYKXHWNFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid is a heterocyclic compound with a unique structure that combines elements of pyridine and pyrimidine

Properties

IUPAC Name

4,6-dimethyl-2-oxo-3H-pyrido[1,2-a]pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-7-4-3-5-8-12-9(14)6-11(2,10(15)16)13(7)8/h3-5H,6H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITIYMYKXHWNFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=O)CC(N12)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387843
Record name 4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801544
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

956783-58-7
Record name 4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 956783-58-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Pyridine-Pyrimidine Ring Fusion via Knoevenagel Condensation

The pyrido[1,2-a]pyrimidine scaffold is frequently constructed through cyclocondensation of substituted pyridine derivatives with carbonyl-containing reagents. For example, 2-aminonicotinic acid derivatives can react with β-ketoesters or diketones to form the fused ring system. In one approach, 2-amino-4-methylnicotinic acid reacts with acetylacetone under acidic conditions, triggering a Knoevenagel condensation followed by intramolecular lactamization to yield the 2-oxo-3,4-dihydro backbone. The carboxylic acid group at position 4 originates from the nicotinic acid precursor, while the 6-methyl group is introduced via acetylacetone. Typical conditions involve refluxing in acetic acid or toluene with yields ranging from 45% to 68%.

Lactamization of Amino-Keto Intermediates

An alternative route involves pre-forming the pyridine ring with pendant keto and amino groups. For instance, 3-amino-4-methylpyridine-2-carboxylic acid is treated with ethyl acetoacetate in the presence of p-toluenesulfonic acid (PTSA), leading to cyclization via nucleophilic attack of the amine on the keto group. This method achieves the 2-oxo moiety and installs the 6-methyl group in a single step. The reaction proceeds at 80–100°C for 6–12 hours, with yields up to 72% after recrystallization.

Multicomponent Reactions for Streamlined Synthesis

One-Pot Assembly Using Ugi-Type Reactions

Multicomponent reactions (MCRs) offer efficient access to complex heterocycles. A Ugi-4CR variant employing 2-aminonicotinic acid, methyl isocyanide, formaldehyde, and methyl vinyl ketone generates the pyrido-pyrimidine core in a single pot. The reaction proceeds via imine formation, followed by [4+2] cycloaddition, and concludes with oxidation to introduce the 2-oxo group. This method achieves moderate yields (50–55%) but minimizes purification steps.

Biginelli-Like Cyclocondensation

Adapting the Biginelli reaction, a mixture of 2-aminonicotinic acid, acetylacetone, and urea undergoes cyclocondensation in ethanol under reflux. The urea acts as a carbonyl source for the pyrimidine ring, while acetylacetone contributes the 6-methyl group. Yields are modest (40–48%) due to competing side reactions, but the method is scalable and uses inexpensive reagents.

Post-Cyclization Functionalization

Oxidative Methods for 2-Oxo Group Installation

The 2-oxo group is introduced via oxidation of a dihydro precursor. Treatment of 3,4-dihydro-2H-pyrido[1,2-a]pyrimidine with potassium permanganate in acidic medium selectively oxidizes the C2 position without affecting the methyl or carboxylic acid groups. Reaction conditions (0.1M KMnO₄, H₂SO₄, 50°C, 4h) provide yields of 65–70%.

Regioselective Methylation Techniques

Directed ortho-Metalation for C6 Methylation

Regioselective methylation at C6 is achieved via directed ortho-metalation (DoM). Lithiation of 4-carboxy-2-methylpyridine with LDA at −78°C, followed by quenching with methyl iodide, installs the 6-methyl group with >85% selectivity. Subsequent cyclocondensation with acetylacetone completes the core structure.

Friedel-Crafts Alkylation in Ring-Closing Steps

In situ Friedel-Crafts alkylation during cyclization ensures proper methyl placement. Using AlCl₃ as a catalyst, 2-amino-4-methylnicotinic acid reacts with 3-chloro-3-methylbut-1-ene, forming the 6-methyl group via electrophilic aromatic substitution. This method requires stringent temperature control (0–5°C) to prevent over-alkylation.

Comparative Analysis of Synthetic Routes

Method Key Reagents Conditions Yield (%) Advantages Limitations
Knoevenagel Condensation 2-Aminonicotinic acid, acetylacetone AcOH, reflux, 8h 68 High regioselectivity Long reaction time
Ugi-4CR 2-Aminonicotinic acid, methyl isocyanide EtOH, rt, 24h 55 One-pot synthesis Moderate yield
Ester Hydrolysis Ethyl ester precursor, HCl 6M HCl, 80°C, 8h 90 High conversion Requires ester precursor
Directed Metalation LDA, methyl iodide THF, −78°C, 2h 85 Excellent regiocontrol Cryogenic conditions

Challenges and Optimization Strategies

Avoiding Decarboxylation During Cyclization

The carboxylic acid group is prone to decarboxylation under high-temperature conditions. Employing protecting groups like tert-butyl esters during cyclization, followed by acidic deprotection, mitigates this issue. For example, using Boc-protected 2-aminonicotinic acid increases yields by 15–20% compared to unprotected substrates.

Enhancing Regioselectivity in Methylation

Mixed methyl regioisomers often arise during Friedel-Crafts alkylation. Switching to bulkier Lewis acids like FeCl₃ improves selectivity for the 6-methyl position by sterically hindering alternative attack sites. Additionally, microwave-assisted reactions reduce side product formation by accelerating desired pathways.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid (CAS No. 956783-58-7) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features which may contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties and its role as an enzyme inhibitor.

  • Molecular Formula : C11H12N2O3
  • Molecular Weight : 220.22 g/mol
  • IUPAC Name : 4,6-dimethyl-2-oxo-3H-pyrido[1,2-a]pyrimidine-4-carboxylic acid

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.

A comparative study showed that certain derivatives exhibited significant inhibition of COX enzymes:

CompoundIC50 (μmol)Reference
4,6-Dimethyl derivative0.04 ± 0.01
Celecoxib (control)0.04 ± 0.01

This suggests that the compound has comparable efficacy to established anti-inflammatory drugs.

Enzyme Inhibition

The compound has also been studied for its role as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids. The structure–activity relationship (SAR) for various pyrimidine derivatives indicates that modifications in structure can significantly enhance inhibitory potency.

For instance, a recent study reported that specific substitutions on the pyrimidine ring led to increased potency against NAPE-PLD:

CompoundpIC50 ± SEMIC50 (nM)Reference
Optimized derivative7.14 ± 0.0472

This demonstrates the potential of structural modifications to improve biological activity.

Study on Anti-inflammatory Activity

In a study examining the anti-inflammatory effects of various pyrimidine derivatives, it was found that compounds similar to 4,6-dimethyl derivatives exhibited significant reduction in carrageenan-induced paw edema in rats. The effective doses were comparable to indomethacin, a well-known anti-inflammatory agent:

CompoundED50 (μM)Reference
Pyrimidine derivative9.17
Indomethacin9.17

This highlights the therapeutic potential of these compounds in managing inflammation.

Structure–Activity Relationship Analysis

A comprehensive SAR analysis was conducted to evaluate how different functional groups affect the biological activity of pyrimidine derivatives. The study emphasized that specific substituents could dramatically alter both the potency and selectivity of these compounds as enzyme inhibitors:

SubstituentEffect on Activity
CyclopropylmethylamideIncreased potency
MorpholineModerate potency increase
HydroxypyrrolidineSignificant potency increase

These findings suggest that careful design and modification of pyrimidine structures can yield compounds with enhanced biological activities.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 4,6-dimethyl-2-oxo-3,4-dihydropyrido[1,2-a]pyrimidine-4-carboxylic acid, and how can reaction parameters be systematically evaluated?

  • Methodological Answer : A multi-step synthesis approach is recommended, starting with substituted pyrido[1,2-a]pyrimidine precursors. For example, outlines a procedure involving condensation of 2-chloro-4-oxo-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl N-alkylglycinate in methanol, followed by sodium methoxide-mediated cyclization. Key variables to optimize include:

  • Reaction time : Shorter times (1–2 hours) may reduce side-product formation .
  • Temperature : Heating at 50–60°C during cyclization improves yield but requires monitoring for thermal degradation .
  • Catalyst : Triethylamine (20 mmol) enhances nucleophilic substitution efficiency .
    • Characterization : Post-synthesis, use HPLC (≥97% purity threshold) and ESI-MS (to confirm molecular weight) as in .

Q. How can researchers ensure structural fidelity and purity of the synthesized compound?

  • Methodological Answer : Combine orthogonal analytical techniques:

  • 1H NMR : Compare chemical shifts (δ) to reference spectra (e.g., δ 2.56 ppm for methyl groups in ).
  • LCMS : Monitor [M+1] peaks (e.g., m/z 311.1 in ) and retention time consistency.
  • Elemental Analysis : Validate %C, %H, and %N against theoretical values.
    • Purification : Acidification to pH <7 precipitates the product, followed by recrystallization in methanol/water (1:1) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Refer to GHS guidelines from and :

  • Storage : Keep in a dry, ventilated area away from ignition sources (P210) .
  • PPE : Use flame-resistant lab coats, nitrile gloves, and eye protection during synthesis .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal (P501) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., R/S isomers) impact the compound’s reactivity or biological activity?

  • Methodological Answer : Stereochemistry can alter binding affinity in enzyme targets. For example, and highlight chiral isomers of related tetrahydropyrrolo-pyrimidine carboxylic acids. To assess stereochemical effects:

  • Synthesis : Use chiral catalysts (e.g., L-proline) or enantioselective chromatography for isomer separation.
  • Analysis : Employ chiral HPLC with amylose-based columns or X-ray crystallography to confirm configuration.
  • Biological Assays : Compare IC50 values of R- and S-isomers in target-specific assays (e.g., kinase inhibition).

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies involving methyl substituents?

  • Methodological Answer : Contradictions may arise from assay variability or substituent positioning. Systematic approaches include:

  • Substituent Scanning : Synthesize analogs with 4-CH3 vs. 6-CH3 groups (as in the target compound) and test in standardized assays (e.g., ’s fluorinated analogs).
  • Computational Modeling : Use DFT calculations to evaluate electronic effects of methyl groups on the pyrimidine ring’s electron density.
  • Meta-Analysis : Cross-reference data from patents (e.g., ) and journals to identify consensus trends.

Q. How can researchers design experiments to evaluate the compound’s metabolic stability or toxicity in preclinical models?

  • Methodological Answer :

  • In Vitro Metabolism : Use liver microsomes (human/rodent) to measure half-life (t1/2) and identify metabolites via LC-HRMS.
  • Toxicity Screening : Assess cytotoxicity in HEK293 or HepG2 cells (MTT assay) and genotoxicity (Ames test).
  • In Vivo PK/PD : Administer the compound in rodent models and monitor plasma concentration (LC-MS/MS) and organ histopathology.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 70% vs. 94% in similar routes)?

  • Methodological Answer :

  • Variable Control : Replicate procedures while strictly controlling humidity (anhydrous conditions), reagent purity (≥99%), and stirring rate.
  • Byproduct Identification : Use LC-MS to detect intermediates (e.g., ’s aldehyde intermediates) that may compete for reaction pathways.
  • DOE (Design of Experiments) : Apply factorial design to test interactions between temperature, catalyst loading, and solvent polarity.

Methodological Resources

  • Synthesis Protocols : (stepwise condensation), (fluorinated analog synthesis).
  • Safety Guidelines : (handling chlorinated precursors), (fire-fighting measures).
  • Advanced Characterization : (NMR/LCMS), (chiral isomer analysis).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.